Cas no 2648923-63-9 ((2R,3S)-3-(benzyloxy)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid)

(2R,3S)-3-(benzyloxy)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid structure
2648923-63-9 structure
商品名:(2R,3S)-3-(benzyloxy)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid
CAS番号:2648923-63-9
MF:C31H34N2O6
メガワット:530.611468791962
CID:6251688
PubChem ID:165819151

(2R,3S)-3-(benzyloxy)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid 化学的及び物理的性質

名前と識別子

    • (2R,3S)-3-(benzyloxy)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid
    • 2648923-63-9
    • (2R,3S)-3-(benzyloxy)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
    • EN300-1537538
    • インチ: 1S/C31H34N2O6/c1-20(16-17-28(34)33-29(30(35)36)21(2)38-18-22-10-4-3-5-11-22)32-31(37)39-19-27-25-14-8-6-12-23(25)24-13-7-9-15-26(24)27/h3-15,20-21,27,29H,16-19H2,1-2H3,(H,32,37)(H,33,34)(H,35,36)/t20?,21-,29+/m0/s1
    • InChIKey: TZINRTUYNDSGAN-CWHMYZKGSA-N
    • ほほえんだ: O(C(NC(C)CCC(N[C@@H](C(=O)O)[C@H](C)OCC1C=CC=CC=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 530.24168681g/mol
  • どういたいしつりょう: 530.24168681g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 39
  • 回転可能化学結合数: 13
  • 複雑さ: 793
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 114Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.5

(2R,3S)-3-(benzyloxy)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1537538-1000mg
(2R,3S)-3-(benzyloxy)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2648923-63-9
1000mg
$3368.0 2023-09-26
Enamine
EN300-1537538-10000mg
(2R,3S)-3-(benzyloxy)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2648923-63-9
10000mg
$14487.0 2023-09-26
Enamine
EN300-1537538-0.5g
(2R,3S)-3-(benzyloxy)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2648923-63-9
0.5g
$3233.0 2023-06-05
Enamine
EN300-1537538-5.0g
(2R,3S)-3-(benzyloxy)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2648923-63-9
5g
$9769.0 2023-06-05
Enamine
EN300-1537538-1.0g
(2R,3S)-3-(benzyloxy)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2648923-63-9
1g
$3368.0 2023-06-05
Enamine
EN300-1537538-0.1g
(2R,3S)-3-(benzyloxy)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2648923-63-9
0.1g
$2963.0 2023-06-05
Enamine
EN300-1537538-0.25g
(2R,3S)-3-(benzyloxy)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2648923-63-9
0.25g
$3099.0 2023-06-05
Enamine
EN300-1537538-0.05g
(2R,3S)-3-(benzyloxy)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2648923-63-9
0.05g
$2829.0 2023-06-05
Enamine
EN300-1537538-2.5g
(2R,3S)-3-(benzyloxy)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2648923-63-9
2.5g
$6602.0 2023-06-05
Enamine
EN300-1537538-10.0g
(2R,3S)-3-(benzyloxy)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2648923-63-9
10g
$14487.0 2023-06-05

(2R,3S)-3-(benzyloxy)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid 関連文献

(2R,3S)-3-(benzyloxy)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acidに関する追加情報

Introduction to (2R,3S)-3-(benzyloxy)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic Acid (CAS No. 2648923-63-9)

(2R,3S-3-(benzyloxy)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural features and potential therapeutic applications. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 2648923-63-9, represents a class of molecules that are designed to interact with biological targets in a highly specific manner, making it a promising candidate for further research and development.

The molecular structure of this compound is characterized by a chiral center at the 2R,3S configuration, which is a critical feature for its biological activity. The presence of the benzyloxy group and the pentanamidobutanoic acid moiety contributes to its stability and reactivity, while the (9H-fluoren-9-yl)methoxycarbonyl amino group enhances its solubility and bioavailability. These structural elements collectively contribute to the compound's potential as a pharmacological agent.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The compound (2R,3S-3-(benzyloxy)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid) has been studied for its potential role in inhibiting key enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative disorders. Its unique structural features make it an attractive candidate for further investigation in these areas.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of chiral auxiliaries and catalysts is essential to maintain the stereochemical integrity of the molecule. Advanced synthetic techniques, such as asymmetric hydrogenation and enzymatic resolution, have been employed to achieve the desired configuration at the chiral centers.

The pharmacological properties of (2R,3S-3-(benzyloxy)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid) have been evaluated through in vitro and in vivo studies. These studies have shown that the compound exhibits significant inhibitory activity against various target proteins, including kinases and proteases that are implicated in disease pathogenesis. The binding affinity and selectivity of this compound have been found to be comparable to or even superior to existing therapeutic agents.

The potential therapeutic applications of this compound are vast. In oncology, it has shown promise in preclinical models as an inhibitor of tumor growth and metastasis. In inflammatory diseases, it has demonstrated the ability to modulate cytokine production and reduce inflammation. Additionally, its neuroprotective properties have been explored in models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

The development of novel drug candidates like (2R,3S-3-(benzyloxy)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid) relies heavily on advances in computational chemistry and molecular modeling. These tools have enabled researchers to predict the binding interactions between the compound and its target proteins with high accuracy. This has significantly reduced the time and cost associated with drug discovery by allowing for the rapid screening of potential candidates.

The future direction of research on this compound includes further optimization of its chemical structure to enhance its pharmacokinetic properties. This may involve modifications to improve solubility, reduce toxicity, and extend half-life. Additionally, clinical trials are planned to evaluate its safety and efficacy in human subjects.

In conclusion, (2R,3S-3-(benzyloxy)-2-4-({(9H-fluoren-9-ylylmethoxycarbonyl})amino)pentanamidobutanoic acid) is a promising pharmaceutical compound with significant potential for treating a variety of diseases. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in modern medicine.

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